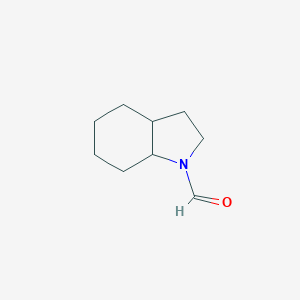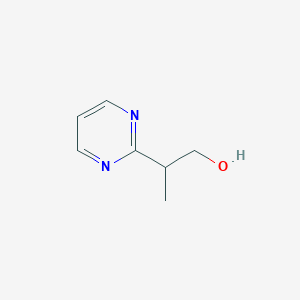
(S)-(3-Phenyl-2H-azirin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Phenyl-3H-azirine-3-methanol is a chiral compound characterized by the presence of an azirine ring, a phenyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-3H-azirine-3-methanol typically involves the cyclization of suitable precursors. One common method is the reaction of phenylacetonitrile with formaldehyde and a base to form the azirine ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of (S)-2-Phenyl-3H-azirine-3-methanol may involve optimized versions of laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-2-Phenyl-3H-azirine-3-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines or other reduced derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenyl-azirine-3-one or phenyl-azirine-3-aldehyde.
Reduction: Formation of 2-phenylaziridine-3-methanol.
Substitution: Formation of various substituted azirine derivatives.
Applications De Recherche Scientifique
(S)-2-Phenyl-3H-azirine-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Phenyl-3H-azirine-3-methanol involves its interaction with specific molecular targets. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Phenyl-3H-azirine: Lacks the hydroxymethyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Structural isomer with different chemical properties.
2-Phenylaziridine: Reduced form with distinct reactivity.
Uniqueness: (S)-2-Phenyl-3H-azirine-3-methanol is unique due to its chiral nature and the presence of both an azirine ring and a hydroxymethyl group. This combination imparts specific reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
192370-02-8 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
Clé InChI |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
SMILES isomérique |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
SMILES canonique |
C1=CC=C(C=C1)C2=NC2CO |
Synonymes |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)






![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)

